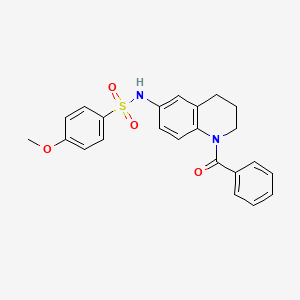![molecular formula C22H21ClN2O5S2 B6560720 3-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946283-74-5](/img/structure/B6560720.png)
3-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H21ClN2O5S2 and its molecular weight is 493.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.0580418 g/mol and the complexity rating of the compound is 833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of VU0490134-1, also known as F2043-0251, is a novel immune checkpoint IGSF8 . Immune checkpoints are regulators of the immune system and play crucial roles in maintaining self-tolerance and modulating immune responses, in order to minimize tissue damage.
Mode of Action
VU0490134-1/F2043-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody . It binds to the immune checkpoint IGSF8 and blocks its interaction with its receptors . This blockade can potentially modulate the immune response, enhancing the body’s ability to fight against cancer cells.
Pharmacokinetics
The pharmacokinetics of VU0490134-1/F2043-0251 are currently being evaluated in a Phase 1 clinical trial . This study aims to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of VU0490134-1/F2043-0251 administered intravenously . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, as well as their impact on its bioavailability, will be determined through this study.
Result of Action
The molecular and cellular effects of VU0490134-1/F2043-0251’s action are expected to involve the enhancement of the body’s immune response against cancer cells. Preclinical data have demonstrated that antibody blockade of IGSF8 results in compelling monotherapy anti-tumor activity as well as synergy with anti-PD1 across multiple syngeneic tumor models .
Action Environment
The action, efficacy, and stability of VU0490134-1/F2043-0251 can be influenced by various environmental factors. These may include the tumor microenvironment, the presence of other immune cells, and the overall health status of the patient. The ongoing Phase 1 clinical trial is expected to provide more insights into these aspects .
Properties
IUPAC Name |
3-chloro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S2/c1-30-19-8-10-20(11-9-19)32(28,29)25-13-3-4-16-14-18(7-12-22(16)25)24-31(26,27)21-6-2-5-17(23)15-21/h2,5-12,14-15,24H,3-4,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPHCYLPVWBPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-difluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6560643.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B6560653.png)
![3-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6560661.png)
![3-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6560665.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide](/img/structure/B6560687.png)
![2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6560696.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B6560699.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide](/img/structure/B6560703.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1-phenylmethanesulfonamide](/img/structure/B6560709.png)
![4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6560710.png)
![5-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B6560721.png)

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B6560730.png)
![4-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6560731.png)
